Gambogic amide Gambogic amide
Brand Name: Vulcanchem
CAS No.: 286935-60-2
VCID: VC14460848
InChI: InChI=1S/C38H45NO7/c1-20(2)10-9-15-36(8)16-14-24-29(40)28-30(41)26-18-23-19-27-35(6,7)46-37(33(23)42,17-13-22(5)34(39)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,40H,9,12,15,17,19H2,1-8H3,(H2,39,43)/b22-13-/t23-,27+,36-,37+,38-/m1/s1
SMILES:
Molecular Formula: C38H45NO7
Molecular Weight: 627.8 g/mol

Gambogic amide

CAS No.: 286935-60-2

Cat. No.: VC14460848

Molecular Formula: C38H45NO7

Molecular Weight: 627.8 g/mol

* For research use only. Not for human or veterinary use.

Gambogic amide - 286935-60-2

Specification

CAS No. 286935-60-2
Molecular Formula C38H45NO7
Molecular Weight 627.8 g/mol
IUPAC Name (Z)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enamide
Standard InChI InChI=1S/C38H45NO7/c1-20(2)10-9-15-36(8)16-14-24-29(40)28-30(41)26-18-23-19-27-35(6,7)46-37(33(23)42,17-13-22(5)34(39)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,40H,9,12,15,17,19H2,1-8H3,(H2,39,43)/b22-13-/t23-,27+,36-,37+,38-/m1/s1
Standard InChI Key NFVXKLYWFCNBCO-RRZNCOCZSA-N
Isomeric SMILES CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)N)O)C)C
Canonical SMILES CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)N)O)C)C

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

Gambogic amide belongs to the caged xanthone family, characterized by a complex polycyclic framework featuring a 4-oxa-tricyclo[4.3.1.0³,⁷]dec-2-ene scaffold. The molecule contains a conjugated diene system (C4-C5 and C9-C10) and an α,β-unsaturated ketone moiety at C1, critical for its biological activity . Nuclear magnetic resonance (NMR) studies reveal axial chirality due to restricted rotation around the C8-C9 bond, contributing to its stereoselective interactions with TrkA .

Table 1: Physicochemical Properties of Gambogic Amide

PropertySpecification
CAS Number286935-60-2
Molecular FormulaC38H45NO7C_{38}H_{45}NO_7
Molecular Weight627.8 g/mol
AppearanceYellow-orange crystalline solid
Solubility20 mg/mL in DMSO or ethanol
Purity≥95% (HPLC)
Storage Conditions-20°C under inert atmosphere

Mechanisms of TrkA Receptor Activation

Binding Dynamics and Receptor Dimerization

Unlike NGF, which binds extracellular immunoglobulin-like domains, gambogic amide interacts with the cytoplasmic juxtamembrane region of TrkA (residues 400-430) . This interaction induces conformational changes that facilitate receptor dimerization, as demonstrated through fluorescence resonance energy transfer (FRET) assays . The compound exhibits a dissociation constant (KdK_d) of 75 nM for TrkA, with no measurable affinity for TrkB or TrkC isoforms .

Downstream Signaling Cascades

TrkA activation by gambogic amide triggers two primary pathways:

  • PI3K/Akt Pathway: Phosphorylation of Akt at Ser473 occurs within 5 minutes of exposure, peaking at 60 minutes . This sustained activation contrasts with NGF-induced signaling, which typically shows rapid attenuation due to receptor internalization .

  • MAPK/ERK Pathway: Erk1/2 phosphorylation follows a biphasic pattern, with initial activation at 15 minutes and secondary amplification at 120 minutes, suggesting feedback regulation mechanisms .

Table 2: Pharmacodynamic Parameters of Gambogic Amide

ParameterValueExperimental Model
TrkA KdK_d75 nMSurface plasmon resonance
Akt EC5050 nMPrimary hippocampal neurons
Anti-apoptotic EC505 nMGlutamate-induced neurotoxicity
Anti-proliferative IC50204 nMK562 leukemia cells

Neuroprotective and Neurotrophic Effects

In Vitro Neuroprotection

In PC12 pheochromocytoma cells, 0.5 μM gambogic amide induces neurite outgrowth equivalent to 50 ng/mL NGF within 72 hours . The compound reduces glutamate-induced apoptosis in primary cortical neurons by 89% at 10 nM concentration through Bax/Bcl-2 ratio modulation .

In Vivo Efficacy in Neurological Models

Stroke Models: Intraperitoneal administration (2 mg/kg) in transient middle cerebral artery occlusion (MCAO) rats decreases infarct volume by 62% compared to controls . Magnetic resonance imaging (MRI) analysis shows 41% preservation of cortical perfusion in treated animals.
Epilepsy Models: Subcutaneous injection (2 mg/kg) reduces kainic acid-induced hippocampal apoptosis from 57% to 1.8% in CA3 regions .

Oncological Applications and Mechanisms

Anti-Proliferative Activity

In chronic myelogenous leukemia K562 cells, gambogic amide demonstrates concentration-dependent growth inhibition (IC50 = 204 nM) . Flow cytometry reveals G0/G1 cell cycle arrest through p21WAF1/CIP1^WAF1/CIP1 upregulation and cyclin D1 suppression.

Pro-Apoptotic Mechanisms

The compound induces mitochondrial apoptosis in cancer cells via:

  • 3.8-fold increase in cytochrome c release

  • Caspase-9 activation within 6 hours

  • PARP cleavage detectable at 12 hours

Comparative Pharmacokinetics: Gambogic Amide vs. NGF

Receptor Trafficking Dynamics

While NGF induces TrkA internalization and degradation within 4 hours, gambogic amide treatment increases TrkA mRNA levels by 220% and protein expression by 180% over 24 hours . This paradoxical upregulation enables sustained pathway activation without receptor desensitization.

Blood-Brain Barrier Penetration

Unlike NGF (0.1% brain uptake), gambogic amide achieves 4.2% brain penetration following intravenous administration, as quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Emerging Therapeutic Applications

Skeletal Adaptation

Recent studies demonstrate gambogic amide enhances mechanical loading-induced bone formation by 135% in murine models . The mechanism involves sensory nerve-derived CGRP release and osteoblast RANKL suppression.

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